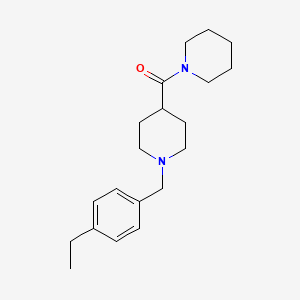
8-methyl-7-(2-oxopropoxy)-4-propyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-methyl-7-(2-oxopropoxy)-4-propyl-2H-chromen-2-one, also known as warfarin, is a commonly used anticoagulant medication. It was first discovered in the 1920s as a compound in spoiled sweet clover hay that caused fatal bleeding in cattle. Since then, warfarin has been extensively studied and used in the prevention and treatment of blood clots in humans. In
Mechanism of Action
Warfarin works by inhibiting the production of vitamin K-dependent clotting factors in the liver. This prevents the formation of blood clots by interfering with the clotting cascade. Warfarin has a delayed onset of action, taking several days to reach therapeutic levels in the blood, and its effects are reversible.
Biochemical and Physiological Effects
Warfarin has several biochemical and physiological effects on the body. It can cause bleeding, both internally and externally, due to its anticoagulant properties. It can also cause skin necrosis in rare cases, particularly in patients with protein C or S deficiency. Warfarin has been shown to have a narrow therapeutic index, meaning that the dose required to achieve therapeutic effects is close to the dose that can cause adverse effects.
Advantages and Limitations for Lab Experiments
Warfarin has several advantages for use in lab experiments. It has a well-established synthesis method and is widely available. It has also been extensively studied, making it a reliable tool for research. However, 8-methyl-7-(2-oxopropoxy)-4-propyl-2H-chromen-2-one's narrow therapeutic index and potential for adverse effects make it challenging to use in lab experiments. Careful dosing and monitoring are required to ensure accurate and reproducible results.
Future Directions
There are several future directions for research on 8-methyl-7-(2-oxopropoxy)-4-propyl-2H-chromen-2-one. One area of interest is the development of new anticoagulant medications that are more effective and have fewer adverse effects than this compound. Another area of research is the potential use of this compound in the treatment of cancer. Further studies are needed to determine the optimal dosing and administration of this compound in cancer treatment. Additionally, research is needed to better understand the mechanism of action of this compound and its effects on the body, particularly in patients with underlying medical conditions.
Synthesis Methods
The synthesis of 8-methyl-7-(2-oxopropoxy)-4-propyl-2H-chromen-2-one involves several steps, including the condensation of 4-hydroxycoumarin with propionic anhydride to form 4-propyl-2H-chromen-2-one, followed by the alkylation of the resulting compound with 2-bromo-3-(2-oxopropyl)benzoic acid to form this compound. This synthesis method has been well-established and is widely used in the production of this compound.
Scientific Research Applications
Warfarin has been extensively studied for its anticoagulant properties and its efficacy in the prevention and treatment of blood clots. It is commonly prescribed for patients with atrial fibrillation, deep vein thrombosis, and pulmonary embolism. Research has also shown that 8-methyl-7-(2-oxopropoxy)-4-propyl-2H-chromen-2-one may have potential applications in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
properties
IUPAC Name |
8-methyl-7-(2-oxopropoxy)-4-propylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O4/c1-4-5-12-8-15(18)20-16-11(3)14(7-6-13(12)16)19-9-10(2)17/h6-8H,4-5,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOVCTUDCEZAYHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(4-chlorophenoxy)phenyl]-2-hydroxybenzamide](/img/structure/B5858915.png)
![N,N-diethyl-2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5858931.png)



![N-[1-(2-chlorophenyl)-4-(1-piperidinylcarbonyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B5858952.png)

![1-[(4-isopropylphenoxy)acetyl]azepane](/img/structure/B5858966.png)
![3-chloro-4-[(2,6-dichlorobenzyl)oxy]benzaldehyde](/img/structure/B5858973.png)




![N'-[(4-chlorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5859023.png)